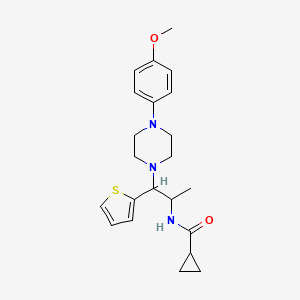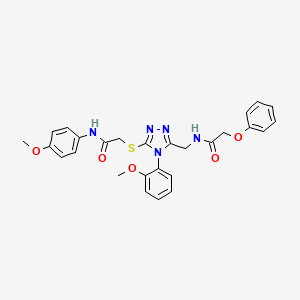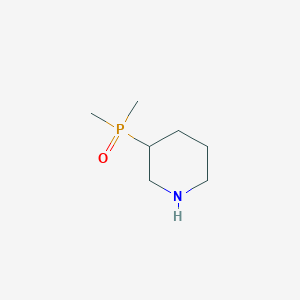
3-Dimethylphosphorylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography and molecular modeling . These techniques can provide detailed information about the arrangement of atoms within a molecule.Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of methods for these reactions is a significant area of research .Physical And Chemical Properties Analysis
Physical properties such as color, density, hardness, and melting and boiling points can be determined using various techniques . Chemical properties describe the ability of a substanceWissenschaftliche Forschungsanwendungen
Enzymatic Activity and Antibiotic Resistance
A study on aminoglycoside phosphotransferases (APHs), specifically APH(3')-IIIa, explores the bacterial inactivation of aminoglycosides through ATP-dependent O-phosphorylation. This research provides insight into antibiotic resistance mechanisms and could inform future inhibitor design (McKay, Thompson, & Wright, 1994).
Biomedical Applications in Drug Delivery
The synthesis and characterization of poly(β-aminoesters) for potential use in drug delivery systems have been examined. These polymers interact electrostatically with plasmid DNA, which is crucial for gene therapy applications (Lynn & Langer, 2000).
Antimicrobial Peptide Development
Research on the designer proline-rich antibacterial peptide A3-APO highlights its effectiveness against systemic Escherichia coli infections in mouse models. This peptide has potential as a new antibiotic against multidrug-resistant pathogens (Szabo et al., 2010).
Chemotherapy Enhancement
Studies on Triapine and its dimethyl derivative, 3-AP-Me, reveal their ability to induce endoplasmic reticulum stress in cancer cells, thus potentially enhancing chemotherapy efficacy (Trondl et al., 2014).
Neuroprotective Properties
Research on dimethyl sulfoxide (DMSO) has shown it can inhibit glutamate responses in hippocampal neurons and protect against excitotoxic death. This finding is crucial for understanding its neuroprotective properties in experimental and clinical settings (Lu & Mattson, 2001).
Agricultural Applications
The nitrification inhibitor 3,4-Dimethylpyrazole phosphate (DMPP) has shown effectiveness in reducing nitrate leaching and improving nitrogen use efficiency in agriculture, which is essential for sustainable farming practices (Zerulla et al., 2001).
Eigenschaften
IUPAC Name |
3-dimethylphosphorylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP/c1-10(2,9)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSQDBKAMTTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylphosphorylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2823221.png)
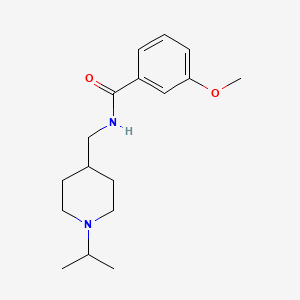


![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
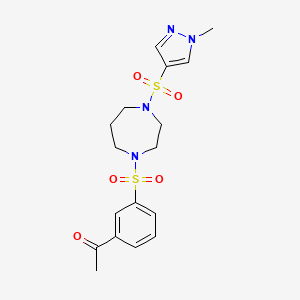
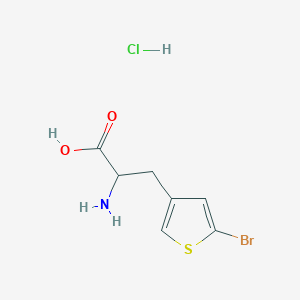
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
